2-[(2-Aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate typically involves the reaction of glycine with tyrosine under specific conditions. The reaction is carried out in an aqueous medium with the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers that can handle the precise addition of amino acids and coupling agents. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(2-Aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders and as a precursor for neurotransmitter synthesis.
Industry: Utilized in the production of dietary supplements and as an additive in various biochemical assays
Mechanism of Action
The mechanism of action of 2-[(2-Aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate involves its incorporation into peptides and proteins. It acts as a substrate for enzymes involved in peptide bond formation and can influence various biochemical pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, affecting the overall structure and function of proteins .
Comparison with Similar Compounds
Similar Compounds
Tyrosine: The parent amino acid with similar structural features but lacking the glycyl group.
Phenylalanine: Similar in structure but lacks the hydroxyl group on the phenyl ring.
Tryptophan: Contains an indole ring instead of a phenyl ring, leading to different biochemical properties.
Uniqueness
2-[(2-Aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate is unique due to the presence of both the glycyl and tyrosine moieties, allowing it to participate in a wider range of biochemical reactions and interactions compared to its parent compounds .
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4.2H2O/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7;;/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17);2*1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELZBUAWAUZDLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O.O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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